

## Val-Cit Linkers in Clinical Trials: A Comparative Review of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Acid-propionylamino-Val-Cit-OH |           |
| Cat. No.:            | B8114100                       | Get Quote |

A deep dive into the clinical performance of antibody-drug conjugates (ADCs) utilizing the cathepsin B-cleavable valine-citrulline (Val-Cit) linker reveals a landscape of significant therapeutic advancements across a range of hematological and solid tumors. This guide provides a comparative analysis of key clinical trial data for prominent Val-Cit linker-based ADCs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, safety, and methodologies.

The Val-Cit linker has emerged as a cornerstone in the design of ADCs, prized for its stability in systemic circulation and its susceptibility to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload within the cancer cell is designed to maximize efficacy while minimizing off-target toxicity. This review consolidates data from pivotal clinical trials of several approved ADCs that employ this linker technology, including Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), Tivdak® (tisotumab vedotin), Polivy® (polatuzumab vedotin), and Aidixi® (disitamab vedotin).

## **Mechanism of Action: The Val-Cit Linker**

The Val-Cit linker's mechanism of action is a well-orchestrated process that begins with the ADC binding to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B efficiently cleaves the Val-Cit dipeptide, liberating the cytotoxic payload to exert its cell-killing effects.

Check Availability & Pricing



1. Binding to Target Antigen 2. Internalization (Endocytosis)



- 3. Cathepsin B Cleavage of Val-Cit Linker
- 4. Payload Release







Click to download full resolution via product page

 To cite this document: BenchChem. [Val-Cit Linkers in Clinical Trials: A Comparative Review of Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114100#literature-review-of-clinical-trials-involving-val-cit-linkers]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com